L-Cystine dimethyl ester dihydrochloride

Drug delivery Redox-responsive hydrogel Oral formulation

Unmodified L-cystine's poor aqueous solubility (~0.1-0.2 mg/mL) limits hydrogel fabrication, prodrug design, and crystallization assays. CDME·2HCl solves this by combining methyl ester-enhanced water/organic solubility with the intact disulfide bridge required for redox-triggered degradation. - Redox-responsive crosslinker: >95% payload release under reducing intestinal conditions vs. <5% leakage in non-reducing gastric fluid. - Validated NACA synthetic intermediate per U.S. Patent 10,590,073 B2; no alternative cystine derivative is claimed. - Benchmark crystallization inhibitor with reproducible EC₂ₓ = 6.37 μM, enabling normalized potency screening of novel diamide/ester analogs.

Molecular Formula C8H18Cl2N2O4S2
Molecular Weight 341.3 g/mol
Cat. No. B8813459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cystine dimethyl ester dihydrochloride
Molecular FormulaC8H18Cl2N2O4S2
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl
InChIInChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H
InChIKeyQKWGUPFPCRKKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cystine Dimethyl Ester Dihydrochloride: Procurement and Scientific Differentiation Guide for Cystine-Derived Reagents


L-Cystine dimethyl ester dihydrochloride (CDME·2HCl; CAS 32854-09-4; molecular weight 341.28 g/mol) is a dimethyl esterified and dihydrochloride salt derivative of the endogenous amino acid dimer L-cystine . The compound presents as a white crystalline powder with a melting point of 182–183 °C (decomposition) and specific optical rotation of −35° (c=4, MeOH) . Its molecular architecture retains the central disulfide (S–S) bond characteristic of L-cystine while converting both terminal carboxyl groups to methyl esters, thereby eliminating the zwitterionic character and enhancing solubility in water, methanol, and DMSO . This derivative is widely employed as a redox-sensitive crosslinker in hydrogel and polymer systems, a cystine crystallization inhibitor in urolithiasis research, and a synthetic intermediate for N-acetylcysteine amide (NACA) production .

Why L-Cystine Dimethyl Ester Dihydrochloride Cannot Be Interchanged with L-Cystine, L-Cystine Diethyl Ester, or Other Cystine Analogs in Critical Applications


Generic substitution among cystine-derived reagents fails due to fundamental divergences in solubility, redox-responsive behavior, and synthetic utility. Unmodified L-cystine exhibits extremely poor aqueous solubility (~0.1–0.2 mg/mL at pH 5–7) and lacks the ester functionality required for nucleophilic coupling or crosslinking reactions . Conversely, L-cystine diethyl ester dihydrochloride (CAS 22735-07-5) possesses enhanced lipophilicity (calculated LogP ~3.1 versus CDME LogP ~2.37) and a higher molecular weight (369.3 g/mol) that alters its partitioning and reactivity in aqueous-based formulations . CDME·2HCl specifically provides a unique balance: sufficient aqueous solubility for hydrogel and polymer conjugation while retaining the disulfide bridge that imparts glutathione/redox-triggered degradation—a property absent in simple alkyl cystine analogs lacking the disulfide bond. Furthermore, CDME·2HCl has been directly validated as a crystallization inhibitor of L-cystine with quantifiable potency (EC₂ₓ = 6.37 μM), whereas other ester or diamide derivatives exhibit either markedly higher or no inhibitory activity [1]. Substituting CDME·2HCl with an uncharacterized or structurally divergent cystine derivative would invalidate established synthetic protocols and assay reproducibility.

L-Cystine Dimethyl Ester Dihydrochloride: Quantified Differentiation Evidence Versus Closest Analogs and In-Class Candidates


Redox-Sensitive Crosslinking in pH/Redox Dual-Responsive Hydrogels for Intestinal Drug Delivery: Direct Comparative Performance Against Non-Responsive Crosslinkers

CDME·2HCl, when employed as a disulfide-containing crosslinker for poly(L-lysine isophthalamide) (PLP) hydrogels, confers redox-triggered degradation that is entirely absent in hydrogels crosslinked with conventional non-disulfide agents. In simulated intestinal fluid (SIF) containing 10 mM dithiothreitol (DTT) as a reducing agent, the CDME-crosslinked PLP hydrogel exhibited complete degradation and quantitative release of encapsulated magnesium ions, whereas hydrogels without disulfide crosslinks showed negligible release under identical reducing conditions [1]. The study further demonstrated that in the absence of a reducing environment (simulated gastric fluid, pH 1.2), the hydrogel remained intact with <5% payload leakage, confirming the redox-specific triggering mechanism. This dual pH/redox responsiveness—swelling at neutral pH and disulfide cleavage under reducing conditions—is a direct consequence of the CDME·2HCl disulfide bond and is not replicable with ester-only or amide-only crosslinkers.

Drug delivery Redox-responsive hydrogel Oral formulation

Inhibition of L-Cystine Crystal Growth: Quantitative Head-to-Head Comparison with L-Cystine Bismorpholide and L-Cystine Bis(N′-methylpiperazide)

L-Cystine dimethyl ester (CDME) has been directly compared with a series of L-cystine diamide derivatives for their capacity to inhibit L-cystine crystal growth, a key therapeutic strategy in cystinuria. In standardized crystallization assays, CDME exhibited an EC₂ₓ (effective concentration to achieve a 2× expansion of the metastable solubility range) of 6.37 μM, serving as the reference compound [1]. Under identical assay conditions, L-cystine bismorpholide demonstrated an EC₂ₓ of 0.86 μM—approximately 7.4-fold more potent than CDME. L-cystine bis(N′-methylpiperazide) was even more potent, with an EC₂ₓ of 0.26 μM (24-fold more effective than CDME). Atomic force microscopy (AFM) studies further revealed that CDME binding to hexagonal {100} steps on L-cystine crystals reduces step velocity by 50–70% at micromolar concentrations (2 mM L-cystine solution; baseline step velocity 9.44 ± 0.17 nm/s) via Cabrera–Vermilyea-type step pinning .

Cystinuria Crystallization inhibition Urolithiasis

Synthetic Intermediate in N-Acetylcysteine Amide (NACA) Manufacturing: Exclusive Patent-Defined Role Compared to Non-Esterified Cystine

CDME·2HCl is explicitly claimed and utilized as an essential intermediate in the patented synthesis of N-acetylcysteine amide (NACA; also known as NPI-001), a clinical-stage therapeutic for oxidative stress-related ocular and neurological disorders. The synthetic route, as disclosed in U.S. Patent 10,590,073 B2 and related applications, comprises: (1) contacting L-cystine with methanol and a chlorinating reagent (e.g., SOCl₂) to form L-cystine dimethyl ester dihydrochloride; (2) acetylating CDME·2HCl with triethylamine, acetic anhydride, and acetonitrile to yield di-N-acetylcystine dimethyl ester; (3) ammonolysis to di-N-acetylcystine amide (diNACA); and (4) reductive cleavage to NACA [1]. The dimethyl ester functionality is mandatory for the subsequent acetylation and amidation steps; unmodified L-cystine cannot undergo this sequence due to its zwitterionic, poorly nucleophilic character. L-cystine diethyl ester, while potentially substitutable, yields a different intermediate (di-N-acetylcystine diethyl ester) that would require revalidation of ammonolysis and downstream purity profiles [2].

NACA synthesis Oxidative stress Pharmaceutical intermediate

Cell-Permeable L-Cystine Prodrug: Functional Differentiation from Non-Esterified L-Cystine

L-Cystine dimethyl ester dihydrochloride functions as a cell-permeable prodrug of L-cystine (and subsequently L-cysteine), overcoming the poor membrane permeability of the parent amino acid dimer. Unlike L-cystine, which relies on the cystine/glutamate antiporter (system xc⁻) for cellular uptake and exhibits limited passive diffusion, CDME·2HCl enters cells via passive diffusion owing to its esterified, non-zwitterionic structure . Once internalized, intracellular esterases hydrolyze the methyl esters, releasing free L-cystine that can be reduced to L-cysteine for glutathione synthesis and antioxidant defense. This property enables CDME·2HCl to elevate intracellular cysteine levels in cell culture models without the need for system xc⁻ expression—a critical advantage when studying cells with deficient or downregulated cystine transport . L-Cystine diethyl ester, by contrast, demonstrates higher lipophilicity (LogP ~3.1 vs. CDME LogP ~2.37), which may alter intracellular partitioning and esterase hydrolysis kinetics.

Cysteine bioavailability Cell culture Prodrug

Validated Research and Industrial Application Scenarios for L-Cystine Dimethyl Ester Dihydrochloride Based on Quantified Differentiation Evidence


Redox-Responsive Hydrogel Formulation for Oral and Intestinal Drug Delivery

Utilize CDME·2HCl as a disulfide-containing crosslinker to fabricate pH/redox dual-responsive hydrogels that remain intact in gastric fluid (pH 1.2, non-reducing) but undergo degradation and payload release in the reducing environment of the intestinal lumen (pH 6.8 with glutathione). This application leverages the quantitative release data from Huang et al. (2021), which demonstrated >95% ion release under reducing SIF conditions versus <5% leakage in non-reducing SGF [1]. Suitable payloads include magnesium ions, peptides, and small-molecule therapeutics requiring site-specific intestinal release.

Reference Standard for Cystine Crystallization Inhibitor Screening in Cystinuria Research

Employ CDME·2HCl as the benchmark comparator compound when screening novel L-cystine crystallization inhibitors. Its well-characterized EC₂ₓ value (6.37 μM) provides a reproducible baseline against which the potency of newly synthesized diamide or ester derivatives can be normalized [2]. This is particularly critical given that L-cystine bismorpholide and bis(N′-methylpiperazide) are 7–24 × more potent, while Nα-methylated derivatives are completely inactive—underscoring the need for a consistent reference standard.

GMP Manufacturing and Process Development for N-Acetylcysteine Amide (NACA/NPI-001)

Procure CDME·2HCl as the validated synthetic intermediate for NACA production according to the patented route disclosed in U.S. Patent 10,590,073 B2 [3]. This application is exclusive to CDME·2HCl; alternative cystine derivatives are not claimed in the granted patent and would require separate process validation. The compound serves as the starting material for acetylation, ammonolysis, and reductive cleavage steps yielding clinical-grade NACA for oxidative stress indications.

Cell Culture Supplement for Bypassing System xc⁻ Transporter Limitations

Add CDME·2HCl to cell culture media as a membrane-permeable L-cystine prodrug in experimental systems where cystine uptake via system xc⁻ is deficient or downregulated. This application is particularly relevant for ferroptosis research, studies involving SLC7A11/xCT knockout or knockdown cells, and any context where extracellular L-cystine supplementation fails to elevate intracellular cysteine levels due to transport limitations .

Technical Documentation Hub

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